molecular formula C14H18N2O5 B4147403 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone

1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B4147403
M. Wt: 294.30 g/mol
InChI Key: MYGGJOBCAZKDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone is an organic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 2,6-dimethyl-4-nitrophenoxyacetyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetyl chloride to form 2,6-dimethyl-4-nitrophenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 2,6-dimethyl-4-[(4-aminophenoxy)acetyl]morpholine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-4-[(4-aminophenoxy)acetyl]morpholine: Similar structure but with an amino group instead of a nitro group.

    2,6-dimethyl-4-[(4-chlorophenoxy)acetyl]morpholine: Similar structure but with a chloro group instead of a nitro group.

    2,6-dimethyl-4-[(4-methoxyphenoxy)acetyl]morpholine: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the morpholine ring and the nitrophenoxyacetyl group makes it a versatile compound for various research applications .

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-10-7-15(8-11(2)21-10)14(17)9-20-13-5-3-12(4-6-13)16(18)19/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGGJOBCAZKDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.